molecular formula C12H13BrN2 B1483638 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole CAS No. 2091123-51-0

4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1483638
CAS No.: 2091123-51-0
M. Wt: 265.15 g/mol
InChI Key: AOOQLOWEYHUANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromo group at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a phenyl group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate and bromobenzene in the presence of acetic acid. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by substitution reactions to introduce the ethyl and methyl groups.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the bromo group, to form a corresponding bromide.

  • Substitution: Substitution reactions can occur at the pyrazole ring, particularly at the 4-position, where the bromo group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Bromide derivatives.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways, which are crucial for numerous cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reduce acetylcholinesterase levels significantly in treated groups compared to control groups . This reduction in acetylcholinesterase levels can impact neural transmission and other cholinergic functions in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is known to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . These inhibitory actions suggest that the compound can interfere with the electron transport chain and ATP synthesis, leading to alterations in cellular energy production. Additionally, its impact on calcium uptake indicates potential interactions with calcium channels or transporters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods . These long-term effects suggest that the compound may have sustained impacts on cellular energy metabolism and calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as disruptions in cellular energy metabolism and calcium homeostasis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of oxidative phosphorylation suggests interactions with components of the electron transport chain . Additionally, its impact on calcium uptake indicates potential involvement in calcium signaling pathways, which are essential for numerous metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit calcium uptake suggests that it may interact with calcium transporters or channels . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interactions with calcium transporters and channels suggest that it may be localized to regions involved in calcium signaling, such as the endoplasmic reticulum and mitochondria . These localizations can impact its ability to modulate cellular processes and exert its biochemical effects.

Scientific Research Applications

4-Bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

  • Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: It finds applications in agrochemistry, where it is used in the synthesis of herbicides and pesticides.

Comparison with Similar Compounds

  • 4-Methyl-1-ethyl-3-phenyl-1H-pyrazole: Similar structure but lacks the bromo group.

  • 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Similar but with a different position for the bromo group.

  • 4-Bromo-1-ethyl-5-methyl-1H-pyrazole: Similar but without the phenyl group.

Uniqueness: 4-Bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the bromo group, in particular, makes it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

4-bromo-1-ethyl-5-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQLOWEYHUANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.